molecular formula C14H18ClNO2 B1418862 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1210754-44-1

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No. B1418862
M. Wt: 267.75 g/mol
InChI Key: HKCPYFYZPRQFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide, also known as 2-chloro-N-phenyloxan-4-ylmethylacetamide, is a synthetic organic compound belonging to the class of oxanamides. It is a colorless crystalline solid with a melting point of 156-158°C. The compound has been extensively studied for its various chemical and biochemical properties, and has been found to have a wide range of applications in the field of scientific research.

Scientific Research Applications

Herbicide Metabolism and Carcinogenicity Studies

2-Chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide and its derivatives are extensively studied in the context of herbicide metabolism. Research by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides in human and rat liver microsomes. These herbicides, including acetochlor and metolachlor, are known to be carcinogenic in rats, and the study investigates the complex metabolic pathways that lead to DNA-reactive products, which could potentially cause cancer (Coleman et al., 2000).

Anticancer Research

A study by Evren et al. (2019) demonstrates the potential of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide derivatives as anticancer agents. The research focuses on synthesizing and evaluating the anticancer activity of these compounds, particularly against human lung adenocarcinoma cells, showcasing their potential in cancer treatment (Evren et al., 2019).

Pesticide Research

In the field of pesticides, Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide (a compound closely related to 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide) using X-ray powder diffraction. These derivatives show promise as potential pesticides, indicating the importance of this chemical class in agricultural applications (Olszewska et al., 2011).

Analgesic and Anti-inflammatory Agents

Alagarsamy et al. (2015) investigated novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, synthesized from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, for their analgesic and anti-inflammatory activities. This study suggests the potential therapeutic application of these compounds in pain and inflammation management (Alagarsamy et al., 2015).

properties

IUPAC Name

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-10-13(17)16-11-14(6-8-18-9-7-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCPYFYZPRQFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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